Apigenin-7-O-glucoside

概要

説明

Apigenin-7-O-glucoside, also known as Apigetrin or Cosmosiin, is a naturally occurring flavonoid glycoside. It is derived from apigenin, a flavone found in many plants, particularly in the Asteraceae family. This compound is known for its yellow crystalline appearance and is commonly found in chamomile tea and other herbal infusions . This compound is recognized for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities .

準備方法

Synthetic Routes and Reaction Conditions: Apigenin-7-O-glucoside can be synthesized through various methods. One common approach involves the extraction from plant sources such as Chrysanthemum morifolium. The extraction process typically includes the use of ultrasound-assisted extraction followed by purification using preparative high-performance liquid chromatography (HPLC). The optimized extraction conditions are a solid/liquid ratio of 1:20, extraction time of 35 minutes, temperature of 50°C, and ultrasound power of 350 watts .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale extraction from plant materials. The process includes the use of solvents like ethanol or methanol for extraction, followed by purification steps such as column chromatography. The compound is then crystallized to achieve high purity .

化学反応の分析

Types of Reactions: Apigenin-7-O-glucoside undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents like hydrogen peroxide, resulting in the formation of quinones and other oxidation products.

Glycosylation: This reaction involves the addition of sugar moieties to apigenin, forming glycosides like this compound. Enzymes such as glycosyltransferases are commonly used in this process.

Major Products Formed:

Hydrolysis: Apigenin and glucose.

Oxidation: Quinones and other oxidized derivatives.

Glycosylation: Various glycosides depending on the sugar moiety added.

科学的研究の応用

Antioxidant Activity

AP7G exhibits significant antioxidant properties, which are crucial in combating oxidative stress-related diseases. Research indicates that AP7G's ability to scavenge free radicals is comparable to other well-known antioxidants like ascorbic acid and butylated hydroxytoluene (BHT) .

Table 1: Antioxidant Activity Comparison

| Compound | ABTS Scavenging Activity (EC50 μM) | DPPH Scavenging Activity (EC50 μM) |

|---|---|---|

| Apigenin-7-O-glucoside | Higher than BHT | Higher than ascorbic acid |

| Apigenin | Lower than AP7G | Comparable to AP7G |

Anticancer Properties

AP7G has been shown to induce apoptosis in various cancer cell lines, including colon cancer (HCT116) and cervical cancer (HeLa) cells. A study demonstrated that AP7G was more effective than its aglycone counterpart, apigenin, in reducing cell viability and inducing cell death at lower concentrations .

Case Study: Cytotoxicity in HCT116 Cells

- Objective : To evaluate the cytotoxic effects of AP7G on HCT116 cells.

- Method : Cell viability was measured using MTT assay.

- Results : AP7G exhibited an IC50 value of 47.26 μM, indicating potent cytotoxicity .

Antifungal Activity

AP7G has demonstrated significant antifungal activity against various Candida species. In comparative studies, it showed greater efficacy than apigenin in disrupting the plasma membrane integrity of C. albicans, leading to increased cell death .

Table 2: Antifungal Efficacy Comparison

| Compound | Minimum Inhibitory Concentration (MIC mg/mL) |

|---|---|

| This compound | 0.05 - 0.10 |

| Apigenin | 0.10 - 0.20 |

| Ketoconazole | 0.0016 - 0.1 |

Hepatoprotective Effects

Research has indicated that AP7G possesses hepatoprotective properties against liver injury induced by carbon tetrachloride (CCl4). It effectively reduced levels of liver enzymes and oxidative stress markers in animal models .

Case Study: Hepatoprotection Against CCl4-Induced Damage

- Objective : To assess the protective effects of AP7G on liver function.

- Method : Measurement of liver enzyme levels and oxidative stress markers.

- Results : AP7G significantly suppressed the elevation of GPT and GOT levels and enhanced glutathione levels in a dose-dependent manner.

Anti-inflammatory Properties

AP7G has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, contributing to its potential use in treating inflammatory diseases . The modulation of inflammatory pathways highlights its therapeutic relevance.

作用機序

Apigenin-7-O-glucoside exerts its effects through various molecular mechanisms:

Molecular Targets and Pathways:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by modulating the activity of antioxidant enzymes.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators by modulating signaling pathways such as NF-κB and MAPK.

Anticancer Activity: It induces apoptosis in cancer cells by targeting pathways like JAK/STAT, PI3K/Akt/mTOR, and Wnt/β-catenin.

類似化合物との比較

Luteolin-7-O-glucoside: Another flavonoid glycoside with similar antioxidant and anti-inflammatory properties.

Quercetin-3-O-glucoside: Known for its strong antioxidant activity and potential health benefits.

Uniqueness:

生物活性

Apigenin-7-O-glucoside (AP7Glu) is a flavonoid glycoside derived from apigenin, a common dietary flavonoid found in various fruits and vegetables. This compound has garnered significant attention due to its diverse biological activities, including antioxidant, anti-inflammatory, antifungal, and anticancer properties. This article reviews the current understanding of the biological activity of AP7Glu, supported by data tables and recent research findings.

This compound is characterized by its glycosylation at the 7-position of the apigenin molecule, which enhances its solubility and bioavailability compared to its aglycone counterpart. The compound exhibits various mechanisms of action, including:

- Antioxidant Activity : AP7Glu has demonstrated significant free radical scavenging abilities. Studies indicate that it possesses a lower antioxidant capacity than apigenin but still shows promise in reducing oxidative stress in cells .

- Cytotoxic Effects : Research indicates that AP7Glu is more effective than apigenin in inducing apoptosis in cancer cells, particularly HCT116 colon cancer cells. It operates through mitochondrial pathways and affects cell cycle regulation by inhibiting cyclins and activating caspases .

- Antifungal Activity : AP7Glu exhibits potent antifungal effects against various Candida species. It disrupts the plasma membrane integrity of fungal cells more rapidly than apigenin, indicating a direct action on cell membranes .

1. Antioxidant Activity

The antioxidant potential of AP7Glu has been assessed using various assays. The compound's effectiveness was compared to standard antioxidants like Trolox. Results showed that while it has antioxidant properties, they are less potent than those of apigenin itself.

| Compound | EC50 (µM) | Assay Type |

|---|---|---|

| Apigenin | 30 | DPPH Radical Scavenging |

| This compound | 150 | DPPH Radical Scavenging |

2. Anticancer Activity

AP7Glu has been shown to induce apoptosis in cancer cells through multiple pathways:

- Cell Viability Reduction : Studies have demonstrated that AP7Glu significantly reduces the viability of HCT116 cells with an IC50 value lower than that of apigenin.

- Mechanism : It promotes apoptosis via mitochondrial pathways, increasing reactive oxygen species (ROS) levels and activating caspases.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HCT116 | 47.26 | Caspase Activation |

| HeLa | 55.00 | PTEN/PI3K/AKT Pathway Inhibition |

3. Antifungal Activity

AP7Glu's antifungal properties have been evaluated against multiple Candida strains:

| Strain | MIC (mg/mL) | MFC (mg/mL) |

|---|---|---|

| C. albicans | 0.05 | 0.10 |

| C. glabrata | 0.10 | 0.20 |

The results indicate that AP7Glu is effective at lower concentrations compared to traditional antifungal agents like ketoconazole.

Case Studies

Study on Anticandidal Activity : A comparative study assessed the efficacy of AP7Glu against various Candida isolates, revealing that it had a broader spectrum of activity compared to apigenin and was effective at significantly lower concentrations .

Cytotoxicity in Cancer Cells : A study highlighted that AP7Glu induced apoptosis in HCT116 cells more effectively than apigenin, with notable changes in gene expression related to cell cycle regulation and apoptosis pathways .

特性

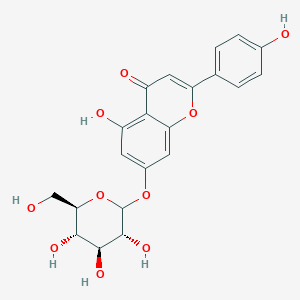

IUPAC Name |

5-hydroxy-2-(4-hydroxyphenyl)-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O10/c22-8-16-18(26)19(27)20(28)21(31-16)29-11-5-12(24)17-13(25)7-14(30-15(17)6-11)9-1-3-10(23)4-2-9/h1-7,16,18-24,26-28H,8H2/t16-,18-,19+,20-,21?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMOUJOKENFFTPU-MKJMBMEGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。